N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 4-methoxybenzamide moiety at position 2. This structure combines electron-donating (methoxy) and hydrophobic (ethylsulfanyl) groups, making it relevant for studies in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H13N3O2S2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H13N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,16) |
InChI Key |
GUPBWHATWKHXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Antimicrobial Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide has shown promising antimicrobial properties. In various studies, it has been evaluated against different bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) studies revealed that this compound exhibits significant activity against Bacillus subtilis and other Gram-positive bacteria. The MIC values were found to be lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent .
Anticancer Applications
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as HCT-116 and MCF-7. The mechanisms include:
- Inhibition of cell proliferation.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Agricultural Applications
In agricultural research, this compound has been explored for its potential as a pesticide or fungicide. Its efficacy against various plant pathogens suggests that it could be developed into a viable agricultural chemical.
Case Study: Efficacy Against Fungal Pathogens
A recent study evaluated the effectiveness of this compound against Fusarium oxysporum, a common plant pathogen. Results indicated that the compound significantly reduced fungal growth at concentrations comparable to commercial fungicides.
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
- Ethylsulfanyl Group Consistency : The ethylsulfanyl (-S-CH₂CH₃) group at position 5 of the thiadiazole ring is a common feature in analogs such as 4-ethoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Y205-1866, ) and N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (). This group likely enhances lipophilicity, influencing membrane permeability in biological systems.
- Benzylsulfanyl Derivatives : Compounds like N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () replace the ethylsulfanyl group with a bulkier 4-chlorobenzylsulfanyl substituent. This modification increases steric hindrance and may reduce metabolic stability compared to the ethylsulfanyl analog .
Benzamide Substituent Modifications
- Methoxy vs. Ethoxy : Replacing the 4-methoxy group in the target compound with a 4-ethoxy group (as in Y205-1866, ) increases hydrophobicity. Ethoxy’s larger size could reduce solubility but enhance binding to hydrophobic protein pockets .
- Nitro Group Introduction: N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide () substitutes methoxy with electron-withdrawing nitro groups.
- Sulfamoyl vs. Methoxy : The dimethylsulfamoyl group in ’s compound introduces hydrogen-bonding capacity, which may improve target affinity compared to the methoxy group’s purely electron-donating effects .
Structural and Functional Implications
Table 1: Key Comparative Data
| Compound Name | Substituent (Thiadiazole) | Benzamide Substituent | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 5-(ethylsulfanyl) | 4-methoxy | Not reported | Electron-donating, moderate lipophilicity |
| 4-ethoxy-N-[5-(ethylsulfanyl)-...]benzamide (Y205-1866) | 5-(ethylsulfanyl) | 4-ethoxy | Not reported | Increased hydrophobicity |
| N-[5-[(4-chlorobenzyl)sulfanyl]-...]benzamide | 5-(4-Cl-benzylsulfanyl) | 4-(dimethylsulfamoyl) | Not reported | Enhanced hydrogen bonding |
| N-[5-(ethylsulfanyl)-...]-2,4-bisnitrobenzamide | 5-(ethylsulfanyl) | 2,4-dinitro | Not reported | High reactivity, low solubility |
Electronic and Steric Effects
- Ethylsulfanyl Group : The sulfur atom contributes to π-electron delocalization in the thiadiazole ring, while the ethyl chain provides steric bulk, possibly affecting intermolecular interactions .
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data in tables for clarity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N4O4S2 |
| Molecular Weight | 340.378 g/mol |
| CAS Number | 955288-20-7 |
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, a study focused on N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives reported promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A specific derivative, compound 4y , showed remarkable cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with the following IC50 values:
| Cell Line | IC50 Value (mmol/L) |
|---|---|
| MCF-7 | 0.084 ± 0.020 |
| A549 | 0.034 ± 0.008 |
Additionally, the compound exhibited aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol/L , indicating its potential as a therapeutic agent in hormone-sensitive cancers .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been investigated. A study evaluating various compounds found that several exhibited significant antibacterial and antifungal activities.
Summary of Antimicrobial Findings
The following table summarizes the antimicrobial activities observed for selected thiadiazole derivatives:
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| Compound A | E. coli, S. aureus | Moderate inhibition |
| Compound B | Pseudomonas aeruginosa | Strong inhibition |
| Compound C | Candida albicans | Weak inhibition |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may be attributed to interference with cellular processes such as DNA replication and protein synthesis in cancer cells and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
